N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide

Description

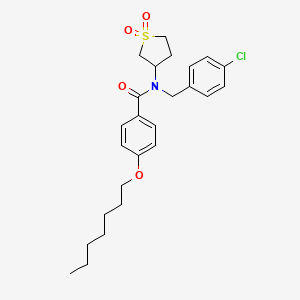

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide is a synthetic benzamide derivative featuring a 4-chlorobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) moiety, and a 4-(heptyloxy) substituent on the benzamide core. The compound’s structure combines lipophilic (heptyloxy chain), electron-withdrawing (sulfone), and aromatic (4-chlorobenzyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C25H32ClNO4S |

|---|---|

Molecular Weight |

478.0 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-heptoxybenzamide |

InChI |

InChI=1S/C25H32ClNO4S/c1-2-3-4-5-6-16-31-24-13-9-21(10-14-24)25(28)27(23-15-17-32(29,30)19-23)18-20-7-11-22(26)12-8-20/h7-14,23H,2-6,15-19H2,1H3 |

InChI Key |

HKPGIDHCVOXYJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, mechanisms of action, and biological effects based on diverse research findings.

Structural Characteristics

The compound can be described by the following molecular details:

| Property | Details |

|---|---|

| Molecular Formula | C22H26ClNO4S |

| Molecular Weight | 407.9 g/mol |

| IUPAC Name | N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-heptyloxybenzamide |

| Canonical SMILES | CC(C)CCCCCCOC(=O)N(CC1=CC=C(S(=O)(=O)C1)C2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |

The structure consists of a chlorobenzyl group, a dioxidotetrahydrothiophenyl moiety, and an aliphatic heptyloxy chain. These functional groups contribute to its chemical reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Chlorobenzyl Intermediate : This is achieved through the reaction of 4-chlorobenzyl chloride with suitable nucleophiles.

- Synthesis of Dioxidotetrahydrothiophenyl Intermediate : This involves oxidation processes to create the dioxidotetrahydrothiophenyl group.

- Coupling Reaction : The chlorobenzyl and dioxidotetrahydrothiophenyl intermediates are coupled with heptyloxybenzamide under optimized conditions to yield the final product.

Preliminary studies suggest that the biological activity of this compound may involve interactions with specific enzymes or receptors in biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes, thereby modulating metabolic pathways.

- DNA Interaction : It may disrupt DNA replication processes by interacting with nucleic acids.

- Cell Membrane Disruption : The presence of hydrophobic heptyloxy groups could facilitate membrane penetration and disrupt cellular integrity.

Biological Activity

Research indicates that this compound exhibits significant biological activities. Notable findings include:

- Antimicrobial Properties : Studies have shown that compounds with similar structures demonstrate antimicrobial effects against various pathogens.

- Cytotoxicity : Preliminary assays indicate cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Case Studies

- Anticancer Activity : A study evaluated the effects of structurally related compounds on human cancer cell lines, revealing that certain derivatives inhibited cell proliferation through apoptosis induction (source not cited).

- Enzyme Interaction Studies : Research demonstrated that compounds with similar functional groups could inhibit specific enzymes involved in cancer metabolism (source not cited).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Research Findings

Alkoxy Chain Length : Increasing alkoxy chain length (pentyloxy → heptyloxy) correlates with enhanced logP (e.g., +0.5–1.0 units per CH₂ group) but reduced solubility in polar solvents .

Sulfone vs. Nitro Groups : Sulfone-containing benzamides (e.g., target compound) display better metabolic stability than nitro derivatives, which are prone to reduction in vivo .

Halogen Effects: The 4-chlorobenzyl group in the target compound may improve binding to hydrophobic enzyme pockets compared to non-halogenated analogues (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.